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molecular formula C15H15NO2 B124943 1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 52806-72-1

1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone

Cat. No. B124943
M. Wt: 241.28 g/mol
InChI Key: OFYZKZFDUZXPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03969402

Procedure details

To a stirred solution of intermediate B (8.8 g.) in a mixture of tetrahydrofuran (28 ml.), water (9.5 ml.) and hydrofluoroboric acid (38.5 ml. of 42% w/v acid) was slowly added a solution of sodium nitrite (2.7 g.) in water (4.5 ml.) whilst maintaining the temperature of the reaction mixture below 5°C. The mixture was then stirred for a further period of 20 minutes at 0° - 5°C. The resulting diazonium fluoroborate was collected by filtration, washed with hydrofluoroboric acid (20 ml. of 10% w/v acid) and then with methanol/ether (60 ml. of 10% methanol in ether), and finally dried in vacuo. This product was suspended in xylene (85 ml.) and the suspension heated to 70°C. at which point decomposition took place. When the reaction had subsided the mixture was refluxed for 45 minutes, after which the xylene was removed by distillation in vacuo. The residue was extracted with hot benzene. The resulting extract was cooled, washed with dilute aqueous sodium carbonate and then water, dried over anhydrous sodium carbonate, and evaporated. The residue was distilled in vacuo to give a product, b.p. 146° - 156°C./0.2 mm. which solidified on cooling. This product was recrystallized from ethanol to give 4-acetyl-2-fluoro-4'-methoxybiphenyl, m.p. 103° - 106°C. (novel intermediate C).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[C:6](N)[CH:5]=1)(=[O:3])[CH3:2].B(F)(F)[F:20].F.N([O-])=O.[Na+]>O1CCCC1.O>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[C:6]([F:20])[CH:5]=1)(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)OC)N
Name
Quantity
38.5 mL
Type
reactant
Smiles
B(F)(F)F.F
Name
Quantity
28 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
9.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for a further period of 20 minutes at 0° - 5°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature of the reaction mixture below 5°C
FILTRATION
Type
FILTRATION
Details
The resulting diazonium fluoroborate was collected by filtration
WASH
Type
WASH
Details
washed with hydrofluoroboric acid (20 ml. of 10% w/v acid)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with methanol/ether (60 ml. of 10% methanol in ether), and finally dried in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
after which the xylene was removed by distillation in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with hot benzene
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed with dilute aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried over anhydrous sodium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to give a product, b.p. 146° - 156°C./0.2 mm
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
This product was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)OC)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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